tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It features a piperidine ring substituted with a quinoline moiety via a propyl chain and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group on the piperidine ring.
Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, often using a propyl halide.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Piperidine derivatives with various functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Drug Development: Due to its structural features, the compound may be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or infectious diseases.
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential pathway for its biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the piperidine and tert-butyl ester core, they differ in the substituents attached to the piperidine ring. The presence of the quinoline moiety in tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate distinguishes it from the others.
- Reactivity: The quinoline group introduces unique reactivity patterns, particularly in oxidation and reduction reactions, which are not observed in the other compounds.
- Applications: The unique structure of this compound may confer specific biological activities, making it a valuable compound in drug development compared to its analogs.
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O2/c1-22(2,3)26-21(25)24-13-11-17(12-14-24)7-6-8-18-15-19-9-4-5-10-20(19)23-16-18/h4-5,9-10,15-17H,6-8,11-14H2,1-3H3 |
InChI Key |
YUCGODDSKJYZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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